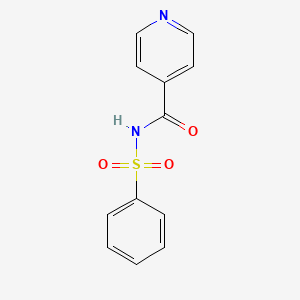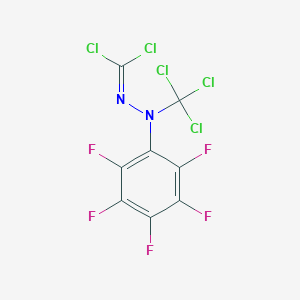
(Pentafluorophenyl)(trichloromethyl)carbonohydrazonoyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Pentafluorophenyl)(trichloromethyl)carbonohydrazonoyl is a chemical compound known for its unique structure and properties It is characterized by the presence of a pentafluorophenyl group and a trichloromethyl group attached to a carbonohydrazonoyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Pentafluorophenyl)(trichloromethyl)carbonohydrazonoyl typically involves the reaction of pentafluorophenylhydrazine with trichloromethyl ketones under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as recrystallization or chromatography to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(Pentafluorophenyl)(trichloromethyl)carbonohydrazonoyl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced hydrazonoyl derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its substituents are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and reaction time, are optimized based on the desired transformation.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides or other oxidized derivatives, while substitution reactions can produce a variety of substituted hydrazonoyl compounds.
科学的研究の応用
(Pentafluorophenyl)(trichloromethyl)carbonohydrazonoyl has found applications in several areas of scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor to pharmaceuticals.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
作用機序
The mechanism by which (Pentafluorophenyl)(trichloromethyl)carbonohydrazonoyl exerts its effects involves interactions with specific molecular targets and pathways. The pentafluorophenyl and trichloromethyl groups contribute to its reactivity and ability to form stable complexes with various substrates. These interactions can influence biological pathways, chemical reactions, and material properties.
類似化合物との比較
Similar Compounds
- (Pentafluorophenyl)(dichloromethyl)carbonohydrazonoyl
- (Pentafluorophenyl)(trifluoromethyl)carbonohydrazonoyl
- (Pentafluorophenyl)(methyl)carbonohydrazonoyl
Uniqueness
(Pentafluorophenyl)(trichloromethyl)carbonohydrazonoyl is unique due to the presence of both pentafluorophenyl and trichloromethyl groups, which impart distinct chemical and physical properties. These groups enhance its reactivity and stability, making it a valuable compound for various applications.
特性
CAS番号 |
112086-86-9 |
|---|---|
分子式 |
C8Cl5F5N2 |
分子量 |
396.3 g/mol |
IUPAC名 |
N-(dichloromethylideneamino)-2,3,4,5,6-pentafluoro-N-(trichloromethyl)aniline |
InChI |
InChI=1S/C8Cl5F5N2/c9-7(10)19-20(8(11,12)13)6-4(17)2(15)1(14)3(16)5(6)18 |
InChIキー |
MXMMDZQYUWESOT-UHFFFAOYSA-N |
正規SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)N(C(Cl)(Cl)Cl)N=C(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


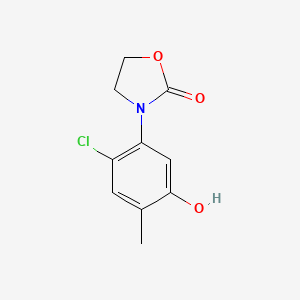

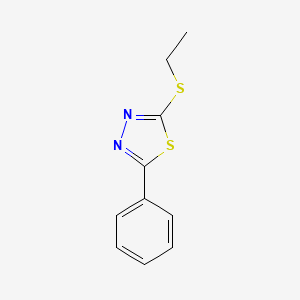
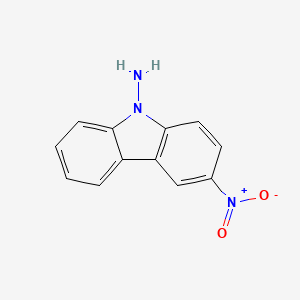
![1,1'-[(Hydroxymethyl)azanediyl]di(propan-2-ol)](/img/structure/B14318845.png)
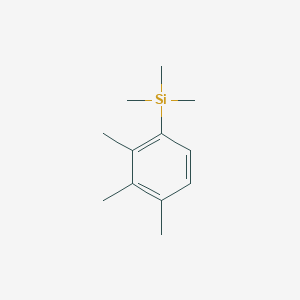
![Methyl 2-[bis(2-methylpropyl)alumanyl]prop-2-enoate](/img/structure/B14318851.png)
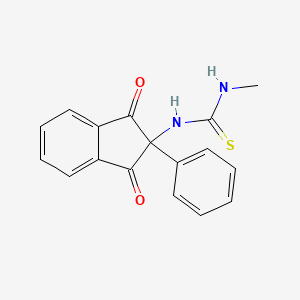

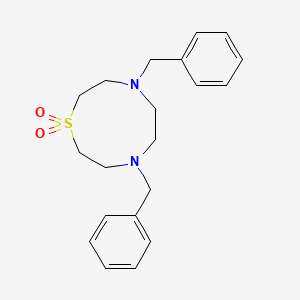
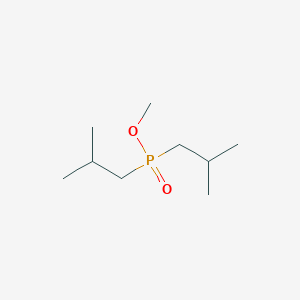
![Ethyl {cyano[2-(2-methylphenyl)hydrazinylidene]acetyl}carbamate](/img/structure/B14318890.png)
